2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide
Description
This compound is a highly fluorinated nonanamide derivative featuring a perfluorinated carbon chain (C9F17) and a 4-nitrophenyl substituent. The molecular formula is C16H6F17N2O3, with a molecular weight of ~650.2 g/mol (estimated from analogs in ). The extensive fluorination imparts exceptional chemical inertness, thermal stability, and lipophilicity, while the electron-withdrawing nitro group on the phenyl ring enhances reactivity in nucleophilic substitution or reduction reactions .
Properties
CAS No. |
164796-46-7 |
|---|---|
Molecular Formula |
C15H5F17N2O3 |
Molecular Weight |
584.18 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide |
InChI |
InChI=1S/C15H5F17N2O3/c16-8(17,7(35)33-5-1-3-6(4-2-5)34(36)37)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-4H,(H,33,35) |
InChI Key |
CUOUHXHRFRMHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide typically involves the following steps:
Nitration: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Amidation: The final step involves the formation of the amide bond by reacting the fluorinated carbon chain with a suitable amine, such as 4-nitroaniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced fluorination techniques and catalysts can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of oxidized derivatives, such as nitroso or hydroxylamine compounds.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The presence of the nitrophenyl group allows the compound to participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
N-(4-Cyanomethylphenyl) Analog (CAS: Unspecified)
- Structure: Replaces the nitro group with a cyanomethyl moiety.
- Properties : Melting point = 172–176°C ; synthesized via reaction with sodium azide and ammonium chloride in dimethylformamide .
- Key Difference: The cyanomethyl group is less electron-withdrawing than nitro, reducing electrophilicity at the aromatic ring. This may alter reactivity in further functionalization.
N-(4-Sulfamoylphenyl) Analog (CAS 316827-33-5)
- Structure : Substitutes nitro with sulfamoyl (-SO2NH2).
- Molecular Formula : C16H9F17N2O3S (MW = 632.3 g/mol) .
N-(3-Nitrophenyl) Shorter-Chain Analog (CAS: Unspecified)
- Structure : N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide.
- Molecular Formula : C10H5F7N2O3 (MW = 334.15 g/mol) .
- Key Difference : A shorter fluorinated chain (C4F7 vs. C9F17) reduces lipophilicity, likely decreasing membrane permeability.
Fluorination Patterns and Chain Lengths
N-(4-Nitrophenyl)nonanamide (Non-Fluorinated Analog)
- Structure: Lacks fluorine atoms; e.g., N-(4-hydroxyphenyl)nonanamide (CAS 101-95-1).
- Molecular Formula: C15H23NO2 (MW = 249.35 g/mol) .
- Key Difference: The absence of fluorine reduces thermal stability and increases hydrophilicity. EC50 values for calcium ion flux in non-fluorinated analogs (e.g., N-(3,4-Dihydroxybenzyl)nonanamide = 10.0 μM) suggest fluorination may modulate biological activity by enhancing lipid solubility .
Perfluoroalkyl Carbonyl Compounds (OECD Database)
- Examples: Allyl perfluorooctanoate (CAS 20120-44-9), Methyl perfluorotetradecanoate (CAS 203302-99-2) .
- Key Difference: These lack the aromatic amide moiety, focusing instead on ester functionalities.
Physical and Chemical Properties
Biological Activity
Overview of the Compound
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide is a fluorinated organic compound that features a long carbon chain with multiple fluorine substituents and a nitrophenyl group. The presence of fluorine atoms typically enhances the compound's stability and lipophilicity. Such compounds are often studied for their biological activities due to their unique chemical properties.
Antimicrobial Activity
Fluorinated compounds are known for their antimicrobial properties. Studies have shown that fluorinated amides can exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Anticancer Properties
Some fluorinated compounds have been investigated for anticancer activity. The introduction of a nitrophenyl group can enhance the ability of the compound to interact with cellular targets involved in cancer progression. Research has indicated that similar compounds can induce apoptosis in cancer cells through various pathways.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of such compounds. Preliminary studies might focus on cytotoxicity against various cell lines (e.g., HepG2 liver cells or Vero cells). The results often guide further development and optimization of these compounds for therapeutic applications.
Biological Activity Summary Table
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of fluorinated amides found that compounds with similar structures exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption.
- Cytotoxicity Assessment : In vitro studies indicated that certain derivatives showed IC50 values greater than 100 μM in HepG2 cells, suggesting low toxicity and potential for further development as therapeutic agents.
- Anticancer Activity : A recent investigation into fluorinated derivatives revealed that they could significantly reduce the viability of breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Research Findings
Research indicates that the biological activity of fluorinated compounds like 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide is influenced by:
- Fluorination : Enhances metabolic stability and bioavailability.
- Functional Groups : The presence of nitrophenyl groups can increase interaction with biological targets.
- Chain Length : Longer carbon chains may improve lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
